2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenylpyrazolo[1,5-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7-9(10)8-5-3-4-6-12(8)11-7/h2-6H,1,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLFQAXLVGFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NN2C=CC=CC2=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Vinyl Pyrazolo 1,5 a Pyridin 3 Amine
Foundational Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Core Construction
The assembly of the bicyclic pyrazolo[1,5-a]pyridine core is the critical first stage of the synthesis. Modern organic chemistry offers several powerful strategies to achieve this, each with distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
[3+2] Cycloaddition Protocols
One of the most prevalent and versatile methods for constructing the pyrazolo[1,5-a]pyridine ring system is through [3+2] cycloaddition reactions. researchgate.net This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole (B372694) ring fused to the pyridine (B92270) core.
The classical and most widely utilized protocol for preparing pyrazolo[1,5-a]pyridines involves the intermolecular [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes or alkynes, which act as dipolarophiles. researchgate.netnih.gov The N-aminopyridinium ylide, a 1,3-dipole, is typically generated in situ from the corresponding N-aminopyridinium salt by treatment with a base.
This method allows for the synthesis of a wide array of multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org For instance, a catalyst-free concerted [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines has been developed, offering high regioselectivity and yields. nih.gov Similarly, base-mediated [3+2] cycloannulation strategies using substrates like (E)-β-iodovinyl sulfones or gem-difluorostyrenes have been successfully employed to create substituted pyrazolo[1,5-a]pyridines. libretexts.orggoogle.com A direct [3+2] cycloaddition of N-aminopyridinium ylides with ynals can be used to build the pyrazolo[1,5-a]pyridine core while simultaneously introducing a cyano group. nih.govrsc.org
Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazolo[1,5-a]pyridine Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type |
| N-aminopyridinium salts | gem-difluorostyrenes | Base-promoted | 2-fluorinated pyrazolo[1,5-a]pyridines libretexts.org |
| N-aminopyridinium iodide | (E)-β-iodovinyl sulfones | K₂CO₃ | 2-substituted pyrazolo[1,5-a]pyridines google.com |
| 2-imino-1H-pyridin-1-amines | Dialkyl acetylenedicarboxylates | Catalyst-free, sonochemical | Polysubstituted pyrazolo[1,5-a]pyridines nih.gov |
| N-aminopyridinium ylides | Ynals | --- | Cyanated pyrazolo[1,5-a]pyridines nih.govrsc.org |
A crucial variation of the cycloaddition strategy is the oxidative [3+2] annulation. This method is particularly useful when the initial cycloaddition product is a non-aromatic di- or tetrahydro-pyrazolo[1,5-a]pyridine intermediate. A subsequent oxidation step is required to achieve the final, stable aromatic ring system.
This approach often involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or other electron-withdrawing olefins. organic-chemistry.org The reaction can proceed under metal-free conditions, for example, using PIDA (phenyliodine diacetate) as an oxidant to mediate a regioselective cycloaddition. organic-chemistry.orgwikipedia.org Iron salts, such as Fe(NO₃)₃·9H₂O, have also been used to catalyze the oxidative [3+2] cycloaddition of alkynylphosphonates with in situ generated pyridinium-N-imines. acs.org In some protocols, TEMPO serves a dual role as both a Lewis acid and an oxidant to facilitate the annulation-aromatization cascade. thermofisher.com
Cross-Dehydrogenative Coupling Reactions for Ring Formation
Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming C-C and C-N bonds. This methodology has been successfully applied to the synthesis of the pyrazolo[1,5-a]pyridine core. In a notable example, an efficient synthesis was developed involving the acetic acid and molecular oxygen-promoted CDC reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. researchgate.netnih.gov This method avoids the need for pre-functionalized starting materials and utilizes a green oxidant (O₂), representing a potentially more straightforward strategy for creating substituted pyrazolo[1,5-a]pyridines. researchgate.net While many CDC reactions require transition metal catalysts, this particular approach proceeds under catalyst-free conditions. researchgate.net
Intramolecular Cyclization Pathways
Although less common than intermolecular cycloadditions, intramolecular cyclization pathways provide an alternative route to the pyrazolo[1,5-a]pyridine skeleton. These methods typically involve the construction of a suitably substituted pyridine precursor that can undergo a ring-closing reaction. Documented examples include the intramolecular cyclization of transient nitrenes and ethynylpyridines to form the fused pyrazole ring. nih.gov These strategies are valuable for creating specific substitution patterns that might be difficult to access through other means.
Precision Introduction of the 2-Vinyl Moiety
Once the pyrazolo[1,5-a]pyridine core, ideally bearing a 3-amino group, is synthesized, the next critical step is the introduction of a vinyl group at the C2 position. This is most effectively achieved through modern cross-coupling reactions, which are renowned for their reliability and functional group tolerance. A key prerequisite for these methods is the presence of a suitable functional handle, typically a halogen, at the desired position on the heterocyclic core.
A direct approach involves a cascade process that combines palladium-catalyzed direct alkenylation with a silver-mediated cyclization of N-iminopyridinium ylides, which can directly yield 2-substituted pyrazolo[1,5-a]pyridines. nih.gov However, the more conventional and versatile strategies rely on the functionalization of a pre-formed 2-halo-pyrazolo[1,5-a]pyridine.
The synthesis of such a halogenated precursor can be accomplished through various halogenation techniques. For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, a one-pot tandem cyclization and oxidative halogenation using sodium halides (NaX) and K₂S₂O₈ has been demonstrated to produce 3-halo derivatives, a strategy that could be adapted for the pyridine analogue. nih.govacs.org
With a 2-halo-pyrazolo[1,5-a]pyridin-3-amine in hand, several palladium-catalyzed cross-coupling reactions can be employed for the vinylation step.
Heck Reaction : The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In this context, the 2-halo-pyrazolo[1,5-a]pyridine would react with ethylene or a vinyl-containing reagent in the presence of a palladium catalyst and a base to form the desired 2-vinyl product. wikipedia.org The reaction is known for its versatility and tolerance of various functional groups. researchgate.net
Suzuki Coupling : The Suzuki reaction couples an organoboron species (like a vinylboronic acid or ester) with an organohalide. libretexts.orgwikipedia.org The 2-halo-pyrazolo[1,5-a]pyridine could be coupled with potassium vinyltrifluoroborate or vinylboronic acid pinacol ester using a palladium catalyst. Suzuki couplings are favored for their mild reaction conditions and the low toxicity of the boron reagents. libretexts.org
Stille Coupling : The Stille reaction involves the coupling of an organotin compound (e.g., vinyltributylstannane) with an organohalide, catalyzed by palladium. wikipedia.org This method is highly effective and tolerates a vast array of functional groups, though the toxicity of the organotin reagents is a significant consideration. thermofisher.comlibretexts.org
Table 2: Comparison of Cross-Coupling Methods for C2-Vinylation
| Reaction | Vinyl Source | Key Advantages | Considerations |
| Heck Reaction | Ethylene, Vinyl acetate | Atom economical (with ethylene), well-established | May require pressure for gaseous alkenes |
| Suzuki Coupling | Vinylboronic acid/ester | Mild conditions, low toxicity of byproducts, commercially available reagents wikipedia.org | Boronic acids can be unstable; requires base |
| Stille Coupling | Vinyltributylstannane | High functional group tolerance, moisture-stable reagents wikipedia.orgthermofisher.com | Toxicity of organotin reagents and byproducts wikipedia.org |
The choice among these powerful methods would depend on the specific substrate, desired reaction scale, and tolerance for particular reagents and byproducts. Each of these well-established reactions provides a reliable and precise pathway for the installation of the vinyl group at the C2 position, completing the synthesis of 2-Vinyl-Pyrazolo[1,5-a]pyridin-3-amine.
Transition Metal-Catalyzed Vinylation Reactions
The introduction of a vinyl group at the C2 position of the pyrazolo[1,5-a]pyridine ring is effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable for complex molecule synthesis.
Palladium-catalyzed cross-coupling reactions are premier methods for forming carbon-carbon bonds. organicreactions.org To synthesize the 2-vinyl derivative, a pyrazolo[1,5-a]pyridine core must first be functionalized at the C2 position with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). This precursor can then be coupled with a vinyl-containing organometallic reagent.
The Suzuki-Miyaura coupling is a widely used method that pairs an organoboron reagent with an organic halide. For the synthesis of 2-vinyl-pyrazolo[1,5-a]pyridine, a 2-halopyrazolo[1,5-a]pyridine would be reacted with a vinylboronic acid or its ester equivalent. These reactions are typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand. The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphines often providing the best results. A base, such as sodium or potassium carbonate, is required to facilitate the transmetalation step. nih.govresearchgate.net The versatility of the Suzuki coupling allows for its application to a wide range of heterocyclic systems. rsc.orgcore.ac.uk
The Stille coupling utilizes an organotin reagent, such as vinyltributylstannane, as the coupling partner for the organic halide. A key advantage of the Stille reaction is its tolerance for a broad array of functional groups, although the toxicity of organotin compounds is a significant drawback. Similar to the Suzuki reaction, a palladium(0) catalyst, often Pd(PPh₃)₄, is employed.
The Negishi coupling , which involves an organozinc reagent, offers another powerful alternative. Vinylzinc halides can be prepared and coupled with 2-halopyrazolo[1,5-a]pyridines under palladium or nickel catalysis. Negishi couplings are known for their high reactivity and selectivity.
Below is a table summarizing typical conditions for these palladium-catalyzed vinylation reactions.
| Coupling Reaction | Vinyl Source | Catalyst/Ligand | Base | Solvent |
| Suzuki-Miyaura | Vinylboronic acid / ester | Pd(OAc)₂ / SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME |
| Stille | Vinyltributylstannane | Pd(PPh₃)₄ | - | Toluene, DMF |
| Negishi | Vinylzinc halide | Pd(dppf)Cl₂ | - | THF, DMF |
Tandem Reactions Involving Alkenyl Precursors for C2 Functionalization
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. Synthesizing the 2-vinyl-pyrazolo[1,5-a]pyridine core can be achieved by designing a tandem process where the vinyl group is incorporated during the formation of the heterocyclic ring.
One established method for forming the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. acs.orgorganic-chemistry.org By selecting an appropriate alkenyl precursor as the dipolarophile, the C2-vinyl group can be installed directly. For instance, a reaction between an N-iminopyridinium ylide and a vinyl-substituted alkyne could forge the pyrazole ring with the desired vinyl substituent at the C2 position in a single step.
Another approach involves a palladium-catalyzed cascade reaction. For example, a process has been described for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines starting from N-iminopyridinium ylides. nih.gov This methodology involves a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization. nih.gov Adapting this to use a vinyl-iodide would directly lead to the formation of a 2-vinyl-pyrazolo[1,5-a]pyridine derivative. nih.gov Such strategies streamline the synthetic sequence by integrating the vinyl functionalization with the core construction.
Strategic Incorporation of the 3-Amine Moiety
Introducing the 3-amine group onto the pyrazolo[1,5-a]pyridine ring requires careful strategic planning. This can be accomplished either by direct functionalization of a pre-formed ring or by carrying a nitrogen-containing functional group through the synthesis that can be later converted to an amine.
Direct C–H amination is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. While direct C–H amination at the C3 position of the pyrazolo[1,5-a]pyridine core is challenging, recent advances in photochemistry and catalysis offer potential pathways. For instance, photochemical methods have been developed for the C3-amination of pyridines via Zincke imine intermediates. nih.govchemrxiv.org This strategy involves the dearomatization of the pyridine ring, followed by a regioselective reaction with an aminating agent and subsequent rearomatization. nih.gov Applying this logic to the pyrazolo[1,5-a]pyridine system could provide a novel route to the 3-amino derivative.
Furthermore, methodologies for the direct C3-amination of related imidazo[1,2-a]pyridines have been reported, often proceeding through radical mechanisms. nih.govresearchgate.net These reactions utilize various nitrogen sources and oxidants or photocatalysts to achieve regioselective C–N bond formation. nih.gov Exploration of these conditions with a 2-vinyl-pyrazolo[1,5-a]pyridine substrate could yield the target compound.
An alternative to direct amination is the introduction of a nitrogen-containing precursor at the C3 position, which can later be converted to the amine. A common strategy for building the pyrazolo[1,5-a]pyridine ring involves the [3+2] cycloaddition of N-aminopyridinium ylides with activated alkenes. When malononitrile is used as the reaction partner, it often leads to the formation of 3-amino-pyrazolo[1,5-a]pyridine derivatives that also contain a cyano group at another position on the ring. researchgate.net
The term "decyanation" in this context likely refers to strategies that begin with a cyano-substituted precursor. A cyano group is a versatile functional handle that can be transformed into an amine. The most direct conversion is the reduction of the nitrile to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org Therefore, a synthetic route could be designed to produce a 2-vinyl-3-cyano-pyrazolo[1,5-a]pyridine, which would then undergo reduction to afford the final this compound.
| Precursor Group | Reagent(s) for Conversion to Amine | Notes |
| Cyano (-CN) | 1. LiAlH₄; 2. H₂O | Powerful, non-selective reducing agent. |
| Cyano (-CN) | H₂, Raney Ni or Pd/C | Catalytic hydrogenation, often milder conditions. |
| Nitro (-NO₂) | H₂, Pd/C; or SnCl₂, HCl | A common and reliable transformation. |
Integrated and Convergent Synthesis of this compound
An optimal synthesis of a disubstituted compound like this compound involves a convergent strategy that builds complexity efficiently and allows for late-stage diversification. Rather than a linear approach where substituents are added one-by-one to a pre-formed core, a convergent synthesis constructs key fragments separately before combining them.
A potential convergent route would involve the [3+2] cycloaddition reaction as the key step. One could envision synthesizing a substituted N-aminopyridinium ylide and a custom alkenyl dipolarophile that already contains the necessary functionalities or their precursors. For example, the reaction between an N-aminopyridinium ylide and a 2-vinyl-3-amino-acrylonitrile derivative could potentially construct the fully substituted heterocyclic core in a single, highly convergent step.
One-Pot and Multi-Component Reaction Sequences
The synthesis of complex molecules like this compound can be significantly streamlined through the use of one-pot and multi-component reactions (MCRs). These approaches are highly valued in synthetic chemistry for their efficiency, reduction of waste, and ability to generate molecular diversity from simple starting materials. ajol.info
Multi-component reactions, a subset of one-pot reactions, bring together three or more reactants in a single step to form a product that incorporates substantial portions of all the reactants. ajol.info A plausible MCR strategy for a related pyrazolo[1,5-a]pyrimidine system involves the reaction of 3-amino-1H-pyrazoles with aldehydes and an active methylene compound, such as malononitrile or ethyl cyanoacetate. nih.gov This proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization. nih.gov Adapting this to the pyrazolo[1,5-a]pyridine core would require a different set of starting materials but follows the same principle of convergent synthesis. For instance, a rhodium-catalyzed MCR has been developed for the synthesis of variously substituted pyrazolo[1,5-a]pyrimidines from aldehydes, aminopyrazoles, and sulfoxonium ylides, demonstrating the power of this approach for generating diversity. nih.gov
| Reaction Type | Reactants | Key Features | Potential for Target Synthesis |
| One-Pot Cyclization | Amino pyrazoles, enaminones (or chalcone), sodium halides | Efficient formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization. nih.gov | Could be adapted by using a vinyl-containing enaminone and an appropriate aminopyrazole. |
| Three-Component Reaction | 3-amino-1H-pyrazoles, aldehydes, activated methylene compounds | Forms the pyrazolo[1,5-a]pyrimidine core in a single step. nih.gov | A similar strategy could be envisioned for the pyrazolo[1,5-a]pyridine system. |
| Pseudo-Multicomponent Reaction | Aroylacetonitriles, sulphonyl hydrazine | Two molecules of the β-ketonitrile react to substitute both the 2 and 5 positions of the pyrazolo[1,5-a]pyrimidine ring. nih.gov | Highlights the potential for symmetrical substitution in one pot. |
Regioselective Synthesis Control
A significant challenge in the synthesis of substituted heterocyclic systems is controlling the regioselectivity, which is the preferential formation of one constitutional isomer over another. For this compound, it is crucial to direct the vinyl group to the 2-position and the amine group to the 3-position.
The traditional synthesis of pyrazolo[1,5-a]pyridines often involves the 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and an alkyne. sci-hub.se A major drawback of this method when using asymmetric N-amino-pyridinium salts is the potential formation of a mixture of regioisomers. sci-hub.se However, methods to control this regioselectivity have been developed. One such strategy utilizes 2-methylketopyridines to construct 2-substituted pyrazolopyridines with high regioselectivity. sci-hub.se
Another approach to achieve regioselectivity is through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-deficient alkenes. organic-chemistry.org This method, mediated by reagents like phenyliodonium diacetate (PIDA), can provide multifunctionalized pyrazolo[1,5-a]pyridine architectures under mild conditions. organic-chemistry.org The nature of the substituents on both the N-aminopyridine and the alkene can influence the regiochemical outcome of the cycloaddition.
Microwave-assisted synthesis has also been shown to be a powerful tool for achieving regioselective outcomes in a time-efficient manner. For example, the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles leads to the regioselective formation of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net This high degree of regioselectivity is a key advantage of this synthetic protocol. researchgate.net
| Method | Starting Materials | Key for Regiocontrol | Reference |
| 1,3-Dipolar Cycloaddition | N-amino-pyridinium salt, alkyne | Use of symmetric starting materials or specific directing groups. sci-hub.se | sci-hub.se |
| Oxidative [3+2] Cycloaddition | N-aminopyridines, α,β-unsaturated carbonyls | Electronic and steric effects of substituents on the reactants. organic-chemistry.org | organic-chemistry.org |
| Microwave-Assisted Cyclocondensation | β-enaminones, NH-5-aminopyrazoles | The inherent reactivity of the starting materials under microwave irradiation. researchgate.net | researchgate.net |
Sustainable Chemistry Principles in Synthetic Route Design
The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
Several strategies in the synthesis of pyrazolo[1,5-a]pyridines and related heterocycles align with these principles. Microwave-assisted organic synthesis, for instance, can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov The microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines has been shown to be a highly efficient method. nih.gov
Solvent-free reactions are another cornerstone of green chemistry, as they eliminate the environmental and safety concerns associated with volatile organic solvents. The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully achieved under solvent-free conditions, for example, by reacting 5-aminopyrazoles with azlactones at elevated temperatures. nih.gov
The use of greener solvents, such as deep eutectic solvents (DES), is also gaining traction. DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, have low toxicity, and can be derived from renewable resources. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated in DES, offering a more environmentally benign reaction medium. ias.ac.in Furthermore, the use of water as a solvent, when possible, is highly desirable. Ultrasonic irradiation in aqueous ethanol has been employed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, showcasing a green synthetic approach. bme.hu
Finally, the development of catalyst- and solvent-free synthetic approaches represents a significant advance in sustainable chemistry. A notable example is the synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines via the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles without the need for a catalyst or solvent. researchgate.net
Mechanistic Elucidation of Synthetic Transformations
Proposed Reaction Mechanisms for Pyrazolo[1,5-a]pyridine (B1195680) Core Formation
The construction of the pyrazolo[1,5-a]pyridine core is most prominently achieved through a [3+2] cycloaddition reaction. acs.orgrsc.org This transformation typically involves the reaction of an N-iminopyridinium ylide, which serves as a 1,3-dipole, with a suitable dipolarophile such as an alkyne or an alkene. acs.orgnih.gov The reaction proceeds to form the bicyclic structure in a concerted or stepwise fashion, depending on the specific substrates and conditions employed.
One of the foundational methods involves the amination of a pyridine (B92270), followed by a 1,3-dipolar cycloaddition between the resulting N-aminopyridinium salt and an alkyne ester. sci-hub.se This traditional approach establishes the fused pyrazole (B372694) ring onto the pyridine backbone.
More advanced and efficient strategies have been developed to streamline this process. A notable example is a domino palladium-catalyzed/silver-mediated reaction sequence involving N-iminopyridinium ylides and alkenyl halides or terminal alkynes. nih.govacs.org This tandem process allows for the direct functionalization and cyclization in a single pot, representing a highly efficient route to 2- and 2,3-substituted pyrazolo[1,5-a]pyridines. nih.govacs.org
An alternative mechanistic pathway involves a cross-dehydrogenative coupling (CDC) reaction. An efficient protocol has been developed using acetic acid and molecular oxygen to promote the coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds. acs.org A plausible mechanism for this transformation is depicted below (Scheme 1). The process is initiated by the protonation and activation of the N-amino-2-iminopyridine by acetic acid. This is followed by a nucleophilic attack from the enol form of the β-dicarbonyl substrate. The resulting adduct A undergoes oxidative dehydrogenation with molecular oxygen to form intermediate B . Subsequent intramolecular cyclization yields intermediate C , which then loses a molecule of water to afford the final pyrazolo[1,5-a]pyridine product. acs.org
Scheme 1: Proposed Mechanism for Cross-Dehydrogenative Coupling
A simplified representation of the mechanism described in the literature. acs.org
Furthermore, classical cyclocondensation reactions remain a viable method. These syntheses often utilize the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds, where cyclization is typically promoted by acidic conditions or catalysts. evitachem.comresearchgate.net
Catalytic Cycle Analysis and Identification of Key Intermediates
Catalysis plays a pivotal role in modern synthetic routes towards pyrazolo[1,5-a]pyridines, enhancing efficiency and enabling complex transformations. The domino reaction involving N-iminopyridinium ylides is a prime example, utilizing a bimetallic palladium and silver catalytic system. nih.govresearchgate.net Mechanistic studies suggest a tandem sequence beginning with the direct functionalization of the ylide, followed by a silver-mediated cyclization. nih.gov The use of terminal alkynes as coupling partners was a result of these mechanistic investigations, significantly broadening the scope of accessible substitutions. nih.govacs.org
In a different approach, a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds has been developed. nih.gov Mechanistic studies revealed that TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) uniquely functions as both a Lewis acid, activating the substrates, and as an oxidant to drive the final aromatization step, leading to the formation of the pyrazolo[1,5-a]pyridine ring system with high regioselectivity. nih.gov
For the related pyrazolo[1,5-a]pyrimidine (B1248293) systems, Cu(II)-catalyzed [3+3] annulation reactions have been reported. nih.gov These reactions proceed through the in situ formation of α,β-unsaturated ketones from saturated ketones via a radical process, followed by annulation with an aminopyrazole. nih.gov Key to this mechanism is the dual C(sp³)-H bond functionalization of the starting ketone. nih.gov While the core is different, the principle of using a catalyst to generate a reactive intermediate in situ is a shared strategy.
| Catalytic System | Reaction Type | Proposed Key Intermediates | Reference |
|---|---|---|---|
| Palladium(II) / Silver(I) | Domino Direct Alkynylation/Cyclization | Pd-alkynyl species, Ylide adduct, Silver-acetylide complex | researchgate.net, nih.gov, acs.org |
| TEMPO | [3+2] Annulation-Aromatization | TEMPO-substrate adduct, Dihydropyrazolopyridine | nih.gov |
| Acetic Acid / O₂ | Cross-Dehydrogenative Coupling | Protonated iminopyridine, Enol adduct, Dehydrogenated intermediate | acs.org |
| Copper(II) | [3+3] Annulation (analogous system) | Enone (formed in situ), Michael adduct, Cyclized dihydropyrimidine | nih.gov |
Investigation of Regioselectivity and Stereoselectivity in Vinyl and Amine Functionalization
The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in synthesizing a specific isomer like 2-vinyl-pyrazolo[1,5-a]pyridin-3-amine.
Regioselectivity: The synthesis of substituted pyrazolo[1,5-a]pyridines often faces challenges with regiocontrol, particularly when using unsymmetrical starting materials. sci-hub.se For instance, the traditional 1,3-dipolar cycloaddition using an asymmetrically substituted N-aminopyridinium salt can lead to a mixture of regioisomers. sci-hub.se
The regiochemical outcome is highly dependent on the electronic properties of the reacting partners. bibliomed.orgnih.gov In the condensation of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds to form the related pyrazolo[1,5-a]pyrimidines, the reaction is governed by the relative electrophilicity of the two carbonyl carbons. nih.gov Typically, the initial nucleophilic attack occurs between the more nucleophilic endocyclic nitrogen of the aminopyrazole and the more electrophilic carbonyl group of the dicarbonyl compound. bibliomed.org The subsequent cyclization involves the exocyclic amino group and the remaining carbonyl, thus dictating the final substitution pattern on the newly formed ring. nih.gov
Several modern synthetic methods have been specifically designed to overcome these regioselectivity issues.
A protocol using TEMPO as a mediator for the [3+2] annulation of N-aminopyridines provides multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. nih.gov
A sonochemical-assisted [3+2] cycloaddition of 1-amino-2(1H)-pyridine-2-imine derivatives with alkynes also reports high regioselectivity, avoiding the formation of isomeric mixtures often seen with N-aminopyridine salts. nih.gov
The divergent synthesis starting from 2-pyridylazirines allows for selective access to either pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines by careful choice of the reagent, which controls the cleavage of either a C-N or C-C bond in the azirine intermediate. nih.gov
Stereoselectivity: The introduction of the vinyl group at the C2 position requires stereochemical consideration. While direct vinylation of the pre-formed pyrazolo[1,5-a]pyridine core is one possibility, the vinyl group can also be introduced as part of the alkyne or alkene coupling partner during the core's formation. The stereoselective N-vinylation of heterocyclic compounds using acetylenic esters has been shown to proceed under mild conditions, often yielding the Z-isomer with high specificity. researchgate.net The proposed mechanism involves a zwitterionic intermediate that dictates the stereochemical outcome. researchgate.net Applying such a reaction to an appropriate precursor, or using a stereodefined vinyl-containing building block in a cycloaddition or cross-coupling reaction, would be key to controlling the geometry of the double bond in the final product.
The amine group at the C3 position is typically incorporated from the start of the synthesis, originating from a 3-amino-substituted pyrazole or pyridine precursor. For example, using a 3-amino-N-aminopyridinium ylide in a [3+2] cycloaddition reaction directly places the amino group at the desired C3 position of the resulting pyrazolo[1,5-a]pyridine ring. Therefore, its position is not a matter of selectivity during the cyclization but is predetermined by the choice of starting material.
| Synthetic Method | Key Reactants | Controlling Factors for Regioselectivity | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Unsymmetrical N-aminopyridinium ylides + Alkynes | Electronic properties of substituents on both reactants; often leads to mixtures. | sci-hub.se |
| TEMPO-mediated [3+2] Annulation | N-aminopyridines + α,β-Unsaturated compounds | Catalyst/mediator provides high and predictable regioselectivity. | nih.gov |
| Sonochemical [3+2] Cycloaddition | 1-Amino-2(1H)-pyridine-2-imines + Alkynes | Structure of the imine precursor prevents isomeric mixtures. | nih.gov |
| Condensation (analogous systems) | Aminopyrazoles + Unsymmetrical β-dicarbonyls | Relative electrophilicity of the two carbonyl groups. | bibliomed.org, nih.gov |
| Reagent-Controlled Ring Expansion | 2-Pyridylazirines | Choice of reagent (e.g., Cu(II) vs. HCl) selectively cleaves C-N or C-C bond. | nih.gov |
Chemical Reactivity and Functionalization of 2 Vinyl Pyrazolo 1,5 a Pyridin 3 Amine
Reactions at the Pyrazolo[1,5-a]pyridine (B1195680) Ring System
The pyrazolo[1,5-a]pyridine core is a bicyclic heteroaromatic system that can undergo various substitution reactions. The electronic properties of the fused rings, influenced by the vinyl and amine substituents, dictate the regioselectivity of these transformations.
Electrophilic Substitution Patterns
The pyrazolo[1,5-a]pyridine ring system is generally susceptible to electrophilic attack. The precise position of substitution is highly dependent on the reaction conditions and the nature of the electrophile. For the parent pyrazolo[1,5-a]pyrimidine (B1248293), nitration with a mixture of nitric and sulfuric acids results in substitution at the 3-position, while using nitric acid in acetic anhydride (B1165640) leads to nitration at the 6-position. researchgate.net Bromination reactions can yield both 3-bromo and 3,6-dibromo derivatives. researchgate.net In the case of 2-vinyl-pyrazolo[1,5-a]pyridin-3-amine, the presence of the activating amino group at position 3 and the vinyl group at position 2 would likely influence the substitution pattern, although specific studies on this derivative are limited. The amino group is a strong activating group and would be expected to direct electrophiles to the pyrazole (B372694) ring.
Nucleophilic Reactivity and Modifications
The pyrazolo[1,5-a]pyridine ring can also be functionalized through nucleophilic substitution reactions, particularly at positions that are activated by electron-withdrawing groups or have a suitable leaving group. For instance, in related pyrazolo[1,5-a]pyrimidine systems, chlorine atoms at the 5 and 7-positions are readily displaced by nucleophiles like morpholine. nih.gov This reactivity allows for the introduction of a variety of substituents, including amines and alkoxides, which is a common strategy in medicinal chemistry. nih.gov While specific examples for this compound are not extensively documented, the principles of nucleophilic aromatic substitution on this heterocyclic core are well-established.
Transformations of the 2-Vinyl Group
The vinyl group at the 2-position is a key functional handle for a wide array of chemical transformations, offering a gateway to further molecular complexity.
Addition Reactions (e.g., Hydrogenation, Halogenation)
The double bond of the vinyl group can readily undergo addition reactions. Hydrogenation would saturate the vinyl group to an ethyl group, altering the electronic properties and steric profile of the molecule. Halogenation, with reagents such as bromine or chlorine, would lead to the formation of a dihaloethyl substituent. These addition reactions are fundamental transformations that can be used to modify the reactivity and physical properties of the parent compound. The vinyl group's reactivity allows for its participation in addition reactions with electrophiles. evitachem.com
Further Derivatization via Olefinic Transformations
The vinyl group is a versatile platform for a variety of olefinic transformations. Conjugate or Michael addition reactions are a useful method for synthesizing functionalized heterocyclic compounds. researchgate.net This reaction can be performed with a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-centered species. researchgate.net Transition-metal catalysis has been employed to facilitate these reactions, and even asymmetric versions have been developed. researchgate.net Furthermore, the vinyl group can participate in polymerization processes under suitable conditions, opening avenues for the development of novel materials. evitachem.com Other potential transformations include hydroformylation, Heck coupling, and metathesis reactions, which would allow for the introduction of a diverse range of functional groups.
Reactivity of the 3-Amine Group
The primary amine group at the 3-position is a crucial site for functionalization, significantly influencing the molecule's properties and reactivity.
The amino group is nucleophilic and can react with a variety of electrophiles. evitachem.com Acylation with acid chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides would produce sulfonamides. Alkylation reactions can also be performed to introduce alkyl or aryl groups. The amine can also be a key participant in the formation of new heterocyclic rings. For example, aminopyrazoles are common starting materials in the synthesis of fused pyrimidine (B1678525) systems through condensation with 1,3-dicarbonyl compounds. nih.gov Theoretical studies on the reactivity of pyrazaboles with amines have shown that the amine can act as a nucleophile, leading to ring-opening reactions. scholaris.caresearchgate.net This highlights the potential for the amine group in this compound to engage in complex chemical transformations. The functionalization of the pyrazole nucleus with amino substituents in different positions has led to multifunctional pharmacologically active compounds. nih.gov
Acylation, Alkylation, and Other N-Substitutions
The 3-amino group of the pyrazolo[1,5-a]pyridine scaffold readily undergoes reactions with various electrophiles, leading to N-substituted derivatives.
Acylation: The amino group can be acylated using standard procedures, such as reaction with acyl chlorides or anhydrides in the presence of a base. For instance, heteroaromatic amines can be readily acylated with reagents like acetic anhydride in pyridine (B92270). nih.gov Cyanoacetylation of o-acyl heteroaromatic amines, for example, yields cyanoacetamides which can be cyclized to form fused pyridines. nih.gov While specific examples for this compound are not extensively documented, the general reactivity of aminopyrazoles and related heterocycles suggests that similar transformations are feasible. The reaction of 5-amino-1,2,3-triazoles and 4-aminopyrazoles with a preheated mixture of acetic anhydride and cyanoacetic acid under microwave irradiation has been shown to produce the corresponding cyanoacetamides in excellent yields. nih.gov These amides can then be cyclized to the respective fused pyridones. nih.gov
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, the direct alkylation of amines with alkyl halides can sometimes lead to mixtures of mono- and poly-alkylated products. More controlled alkylation can often be achieved through reductive amination. While specific protocols for this compound are not detailed in the literature, studies on related pyrazolo[1,5-a]pyrimidine systems have shown that N-alkylation can occur. For example, the reaction of 5,7-dimethyl-2-phenyl- and 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine (B5176395) with methyl iodide leads to the formation of the corresponding iodomethylates. researchgate.net
Table 1: Examples of N-Substitution Reactions on Related Heterocyclic Amines
| Starting Material | Reagent | Product | Conditions | Yield | Reference |
| (5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)phenylmethanone | Acetic anhydride, Cyanoacetic acid | Cyanoacetamide derivative | Microwave irradiation | Excellent | nih.gov |
| 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | Methyl iodide | Iodomethylate derivative | Alcoholic solution | Not specified | researchgate.net |
| 2,6-bis(α-iminoalkyl)pyridines | MeLi in Et₂O | Pyridine N-methylated species | Et₂O | Mixture of products | nih.gov |
Diazotization and Subsequent Transformations
The 3-amino group of the pyrazolo[1,5-a]pyridine ring can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. The diazotization is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid.
Table 2: General Transformations via Diazonium Salts
| Reaction | Reagent | Product Functional Group | Notes | Reference |
| Sandmeyer Reaction | CuCl | -Cl | Copper(I) catalyzed | wikipedia.org |
| Sandmeyer Reaction | CuBr | -Br | Copper(I) catalyzed | wikipedia.org |
| Sandmeyer Reaction | CuCN | -CN | Copper(I) catalyzed | wikipedia.org |
| Schiemann Reaction | HBF₄, heat | -F | Thermal decomposition of the diazonium tetrafluoroborate (B81430) salt | wikipedia.org |
| Hydroxylation | H₂O, H⁺ | -OH | Reaction with water | masterorganicchemistry.com |
| Iodination | KI | -I | Reaction with potassium iodide | nih.gov |
Annulation and Complex Heterocyclic Fusions to the this compound Scaffold
The pyrazolo[1,5-a]pyridine core, particularly when functionalized with reactive groups like the vinyl and amino substituents, serves as an excellent platform for the construction of more complex, fused heterocyclic systems.
Annulation via the Amino Group: The 3-amino group can participate in cyclization reactions with various bifunctional reagents to form additional fused rings. For example, the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov Microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions has been used to regioselectively synthesize functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
Annulation via the Vinyl Group (Diels-Alder Reaction): The 2-vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of a new six-membered ring fused to the pyrazolo[1,5-a]pyridine system. The reactivity of the vinyl group in such [4+2] cycloadditions is influenced by the electronic nature of the heterocyclic core. While specific Diels-Alder reactions of this compound are not extensively reported, studies on vinylpyridines and other vinylazaarenes demonstrate the feasibility of such transformations, often promoted by Lewis acids. nih.gov The reaction of 3-sulfolene (B121364) with maleic anhydride, where 3-sulfolene serves as a precursor to 1,3-butadiene, is a classic example of a Diels-Alder reaction to form a cyclic anhydride. youtube.com
Table 3: Examples of Annulation Reactions on Related Scaffolds
| Starting Material | Reagent(s) | Fused System Formed | Conditions | Reference |
| 5-amino-1H-pyrazoles | 3-oxo-2-(2-arylhydrazinylidene)butanenitriles | Pyrazolo[1,5-a]pyrimidine | Microwave, solvent-free | nih.gov |
| 4-chloropyrazolo[1,5-a]pyrazines | tert-butyl cyanoacetate | Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine | Not specified | enamine.net |
| 3-sulfolene | Maleic anhydride | Tetrahydrophthalic anhydride | Reflux in xylene | youtube.com |
The chemical versatility of this compound, stemming from its unique combination of functional groups, makes it a valuable building block for the synthesis of a wide range of complex heterocyclic compounds with potential applications in various fields of chemical science. Further research into the specific reactivity of this compound will undoubtedly unveil new synthetic pathways and lead to the discovery of novel molecular architectures.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By mapping the carbon-hydrogen framework, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule.
For 2-vinyl-pyrazolo[1,5-a]pyridin-3-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the vinyl group protons, the protons of the fused aromatic pyridine (B92270) ring, and the protons of the primary amine group. The vinyl group typically presents a characteristic set of signals in the olefinic region (~5-7 ppm) with specific splitting patterns (coupling constants) that define the relationship between the geminal and vicinal protons. The aromatic protons on the pyrazolo[1,5-a]pyridine (B1195680) core would appear in the downfield region (~7-8.5 ppm), with their multiplicity revealing their coupling to adjacent protons. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. libretexts.org
The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon atoms in the molecule. For the C₉H₉N₃ formula of the target compound, nine distinct carbon signals would be expected, unless there is molecular symmetry. Signals for the two sp² carbons of the vinyl group would be expected in the olefinic region (~110-140 ppm), while the carbons of the heterocyclic aromatic system would resonate further downfield. researchgate.net
However, a thorough review of scientific literature and spectral databases did not yield specific experimental ¹H NMR or ¹³C NMR data for this compound (CAS 136873-26-2).
Interactive Data Table: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Interactive Data Table: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. This would be crucial for tracing the connectivity within the pyridine ring and the vinyl substituent.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
No published studies detailing 2D NMR analysis for this compound were found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound (molecular formula: C₉H₉N₃), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion. guidechem.com
The expected monoisotopic mass is 159.0796 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. The fragmentation pattern under electron ionization (EI) or tandem mass spectrometry (MS/MS) could reveal characteristic losses of neutral fragments. For instance, the cleavage of the vinyl group or fragments from the pyridine ring would produce daughter ions that help to confirm the structure of the parent molecule.
Specific experimental mass spectrometry data for this compound are not available in the reviewed scientific literature.
Interactive Data Table: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not available | Data not available | Data not available |
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.
The primary amine (-NH₂) group would be identified by two N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.orgwpmucdn.com The vinyl group would show a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching bands above 3000 cm⁻¹. vscht.czspectroscopyonline.com The aromatic pyrazolo[1,5-a]pyridine ring system would exhibit C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching would also appear above 3000 cm⁻¹. vscht.cz
While experimental IR spectra for this specific compound are not published, the expected absorption ranges for its functional groups are well-established.
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3500-3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch |
| ~3100-3000 | Aromatic & Vinylic (=C-H) | Stretch |
| ~1640 | Alkene (C=C) | Stretch |
| ~1650-1580 | Primary Amine (N-H) | Bending (Scissoring) |
| ~1600-1450 | Aromatic Ring (C=C, C=N) | Stretch |
X-ray Crystallography for Definitive Solid-State Structure Determination and Regiochemistry Confirmation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous confirmation of its molecular structure.
This technique would definitively establish the connectivity of the atoms, confirming the pyrazolo[1,5-a]pyridine core and the positions of the vinyl and amine substituents. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, offering insight into the planarity of the ring system and the conformation of the vinyl group relative to the core. This data is crucial for validating the regiochemistry of the compound, which can sometimes be ambiguous based on spectroscopic data alone.
A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported.
Interactive Data Table: Crystallographic Data
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
| Bond Angles | Data not available |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of pyrazolo[1,5-a]pyridine (B1195680), these calculations are typically employed to determine key electronic and structural parameters. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly used.
These calculations can provide valuable data, including:
Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative charge.
Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For 2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE, such calculations would be essential to understand how the vinyl and amine substituents influence the electronic nature of the pyrazolo[1,5-a]pyridine core.
Table 1: Representative Quantum Chemical Parameters Calculated for Pyrazolo[1,5-a]pyridine Derivatives
| Parameter | Typical Method | Information Gained |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | 3D structure, bond lengths, angles |
| HOMO Energy | DFT, HF | Electron-donating ability |
| LUMO Energy | DFT, HF | Electron-accepting ability |
| HOMO-LUMO Gap | DFT, HF | Chemical reactivity, kinetic stability |
| Dipole Moment | DFT, HF | Polarity of the molecule |
| MEP Map | DFT, HF | Reactive sites for electrophilic and nucleophilic attack |
Note: This table is illustrative and based on general computational studies of related compounds, not specific to this compound.
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms and energetics of chemical reactions involving heterocyclic compounds like pyrazolo[1,5-a]pyridines. DFT studies can map out the potential energy surface of a reaction, identifying transition states and intermediates.
Key applications of DFT in this context include:
Reaction Mechanism Elucidation: Determining the step-by-step pathway of a chemical transformation, such as the synthesis of pyrazolo[1,5-a]pyridine derivatives.
Activation Energy Calculation: Quantifying the energy barriers of reaction steps, which helps in predicting reaction rates and feasibility under different conditions.
Thermodynamic Analysis: Calculating the change in enthalpy and Gibbs free energy to determine the spontaneity and equilibrium position of a reaction.
For this compound, DFT studies could be instrumental in understanding its synthetic pathways and its reactivity in various chemical transformations. For instance, the reactivity of the vinyl group in cycloaddition reactions could be theoretically explored.
Conformational Analysis and Molecular Dynamics Simulations of Pyrazolo[1,5-a]pyridine Derivatives
The biological activity and physical properties of a molecule are often dictated by its conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them.
Potential Energy Scans: Systematically rotating specific bonds (e.g., the bond connecting the vinyl group to the pyrazole (B372694) ring) and calculating the energy at each step to identify low-energy conformers.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms and molecules over time to explore the conformational space and understand the dynamic behavior of the molecule in different environments, such as in solution.
While no specific conformational analyses or MD simulations for this compound are reported, such studies would be crucial for understanding its interactions with biological targets or its behavior in condensed phases.
Computational Insights into Reactivity and Selectivity
Computational methods provide powerful tools to predict the reactivity and selectivity of molecules. For pyrazolo[1,5-a]pyridine derivatives, these insights are valuable for designing new synthetic routes and functional materials.
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack.
Fukui Functions and Dual Descriptors: These reactivity indices, derived from DFT, can provide a more quantitative measure of the local reactivity of different atoms within the molecule.
Regioselectivity and Stereoselectivity: By calculating the energies of different possible transition states, computational models can predict the preferred outcome of reactions where multiple products can be formed.
In the case of this compound, computational analysis could predict the reactivity of the vinyl group, the amino group, and various positions on the heterocyclic ring system, guiding experimental efforts in its functionalization.
Exploration of Non Medicinal Applications and Materials Science Potential
Photophysical Properties and Luminescence Studies
The photophysical properties of pyrazolo[1,5-a]pyridine (B1195680) derivatives are a cornerstone of their potential in materials science. The fused aromatic system of 2-vinyl-pyrazolo[1,5-a]pyridin-3-amine gives rise to intriguing luminescent behavior. The vinyl group at the 2-position and the amino group at the 3-position play a crucial role in modulating the electronic and, consequently, the photophysical characteristics of the molecule.
Research into the broader family of pyrazolo[1,5-a]pyrimidines, which share a similar heterocyclic core, has shown that these compounds can be highly fluorescent. rsc.orgnih.gov Their emission properties are tunable by modifying the substituents on the heterocyclic ring. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths, as well as the quantum yields. rsc.org While specific detailed photophysical studies on this compound are still emerging, a UV-Vis absorption maximum has been reported near 320 nm for this compound. evitachem.com
A study on a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated that their absorption spectra typically show a main band between 340-440 nm, which is attributed to an intramolecular charge transfer (ICT) process. rsc.org The nature of the substituent at position 7 has a significant impact on both the absorption and emission spectra. This suggests that derivatives of this compound could also exhibit tunable photophysical properties.
The following table summarizes the photophysical data for a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which can serve as a reference for the potential properties of functionalized this compound derivatives.
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) in Dichloromethane | Emission Max (λem, nm) in Dichloromethane | Quantum Yield (ΦF) in Dichloromethane |
|---|---|---|---|---|
| 4a | 4-Pyridyl | 365 | 448 | 0.85 |
| 4b | 2,4-Dichlorophenyl | 350 | 418 | 0.01 |
| 4d | Phenyl | 348 | 415 | 0.03 |
| 4e | 4-Methoxyphenyl | 363 | 428 | 0.08 |
The phenomenon of solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent, has also been observed in pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. rsc.org This property is indicative of a change in the dipole moment of the molecule upon photoexcitation and is a valuable characteristic for the development of chemical sensors.
Role in Advanced Materials and Supramolecular Assemblies
The presence of a polymerizable vinyl group and a coordinating amino group makes this compound a highly attractive building block for advanced materials and supramolecular assemblies. evitachem.com
The vinyl moiety can participate in polymerization reactions, allowing for the incorporation of the pyrazolo[1,5-a]pyridine unit into polymer chains. This could lead to the development of novel polymers with interesting optical and electronic properties, potentially for applications in light-emitting devices or as sensory materials. The amino group can be further functionalized to tune the properties of the resulting polymer.
The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system, along with the exocyclic amino group, can act as coordination sites for metal ions. This opens up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. The structure and dimensionality of these coordination polymers can be controlled by the choice of the metal ion and the ancillary ligands. For example, studies on related pyrazolo[1,5-a]pyridine derivatives have shown the formation of one-dimensional and two-dimensional coordination polymers with zinc(II) ions and dicarboxylic acid linkers. bohrium.com
Furthermore, the planar structure of the pyrazolo[1,5-a]pyridine core facilitates π-π stacking interactions, which can play a crucial role in the formation of well-ordered supramolecular assemblies. The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with specific molecular packing further underscores their potential in the design of solid-state materials with desired properties. nih.gov
Catalytic Applications of this compound Derivatives
While direct catalytic applications of this compound have not been extensively reported, the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has shown significant promise as ligands in catalysis. The nitrogen atoms within the heterocyclic framework can coordinate to transition metals, and the resulting metal complexes can act as catalysts for a variety of organic transformations.
For instance, palladium complexes of pyrazolo[1,5-a]pyrimidine derivatives have been utilized in C-C bond-forming reactions. researchgate.net Rhodium-catalyzed multicomponent reactions involving aminopyrazoles have also been developed for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. researchgate.net
The derivatization of the amino group or the vinyl group of this compound could lead to the synthesis of novel ligands with tailored steric and electronic properties. These ligands could then be used to prepare new metal complexes with enhanced catalytic activity and selectivity for specific chemical reactions. The ability to tune the ligand structure provides a powerful tool for the rational design of new catalysts.
Emerging Applications in Organic Electronics and Sensors
The unique photophysical properties of pyrazolo[1,5-a]pyridine derivatives make them highly promising candidates for applications in organic electronics and chemical sensors.
The high fluorescence quantum yields observed in some pyrazolo[1,5-a]pyridine derivatives suggest their potential use as emitters in organic light-emitting diodes (OLEDs). nih.govrsc.org Related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have already been investigated as key intermediates for materials used in organic light-emitting diodes. nih.gov The ability to tune the emission color by modifying the substituents on the pyrazolo[1,5-a]pyridine core is a significant advantage for the development of full-color displays.
The sensitivity of the fluorescence of pyrazolo[1,5-a]pyridine derivatives to their environment has been harnessed for the development of chemical sensors. For example, a fluorescent probe based on a pyrazolo[1,5-a]pyridine carboxylic acid has been developed for the detection of pH in acidic conditions. nih.govrsc.org This probe exhibits a rapid response, high quantum yield, and good selectivity. The sensing mechanism is based on the modulation of an intramolecular charge transfer (ICT) process upon protonation.
Furthermore, pyrazolo[1,5-a]pyrimidine-based chemosensors have been designed for the detection of metal ions, such as Fe³⁺, and anions, such as cyanide. researchgate.netnih.gov These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism upon binding with the target analyte. The development of such sensors is crucial for environmental monitoring and biological imaging. The this compound scaffold, with its potential for immobilization through the vinyl group, could be particularly useful for the fabrication of solid-state sensor devices.
Q & A
Q. What are the standard synthetic protocols for 2-vinyl-pyrazolo[1,5-a]pyridin-3-amine, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of pyrazolo-pyridine precursors with vinyl-containing amines under controlled conditions. For example, alcohol solvents (e.g., ethanol, methanol) are commonly used without catalysts, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses . Key factors include temperature (80–120°C), solvent polarity, and stoichiometric ratios. Yield optimization requires iterative testing via HPLC or GC-MS to monitor byproducts and intermediates.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- NMR : 1H and 13C NMR identify vinyl protons (δ 5.0–6.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). Coupling constants (J = 10–16 Hz) confirm vinyl geometry .
- IR : Stretching vibrations for amine groups (3300–3500 cm⁻¹) and vinyl C=C (1640–1680 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 223 for C14H13N3 derivatives) and fragmentation patterns .
Q. How should researchers design preliminary bioactivity assays for this compound?
Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase assays). Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to ensure statistical validity. Dose-response curves (IC50 calculations) and structure-activity comparisons with analogs (e.g., trifluoromethyl derivatives) are critical .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Solutions include:
Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound?
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict regioselectivity in reactions .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Models : Corolate substituent effects (e.g., trifluoromethyl groups) with bioactivity using Hammett parameters .
Q. How can researchers address discrepancies in biological activity between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Measure bioavailability (Cmax, AUC) and metabolic stability (microsomal assays) .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites .
- Formulation Adjustments : Optimize solubility (e.g., PEGylation) or use prodrug strategies to enhance in vivo efficacy .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Flow Chemistry : Continuous reactors minimize side reactions and improve heat management .
- Chromatography-Free Purification : Recrystallization in mixed solvents (e.g., hexane/ethyl acetate) or pH-dependent extraction .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Methodological Frameworks
Q. How to integrate theoretical frameworks (e.g., Hammett theory) into mechanistic studies of this compound?
- Hypothesis Testing : Use Hammett σ values to predict electronic effects of substituents on reaction rates .
- Kinetic Isotope Effects (KIE) : Compare deuterated vs. non-deuterated analogs to identify rate-determining steps .
- Spectroscopic Probes : Time-resolved IR or UV-Vis tracks intermediate formation .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Factorial Design : Vary substituents (e.g., R = methyl, phenyl, CF3) and measure bioactivity .
- Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to identify key structural drivers .
- Cross-Validation : Split data into training/test sets to validate predictive models .
Data Analysis & Validation
Q. How to ensure reproducibility in pharmacological studies involving this compound?
- Blinded Experiments : Separate compound preparation and assay execution to reduce bias .
- Open Data Practices : Share raw spectra, assay protocols, and statistical code via repositories (e.g., Zenodo) .
- Interlab Validation : Collaborate with independent labs to replicate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
